Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide
Description
Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide is a borate salt featuring a bicyclo[1.1.1]pentane (BCP) core substituted with a phenyl group at the 3-position and a trifluoroboranuide group. The BCP scaffold, characterized by its strained, bridgehead-rich structure, confers unique steric and electronic properties, making it a valuable motif in medicinal chemistry and materials science . This compound is typically employed as a building block for Suzuki-Miyaura cross-coupling reactions, leveraging the boranuide group’s reactivity to form carbon-carbon bonds. Its phenyl substituent enhances aromatic interactions and stability, distinguishing it from alkyl-substituted analogs.
Properties
Molecular Formula |
C11H11BF3K |
|---|---|
Molecular Weight |
250.11 g/mol |
IUPAC Name |
potassium;trifluoro-(3-phenyl-1-bicyclo[1.1.1]pentanyl)boranuide |
InChI |
InChI=1S/C11H11BF3.K/c13-12(14,15)11-6-10(7-11,8-11)9-4-2-1-3-5-9;/h1-5H,6-8H2;/q-1;+1 |
InChI Key |
JXFAONAZRHELLS-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C12CC(C1)(C2)C3=CC=CC=C3)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Construction of the Bicyclo[1.1.1]pentane Scaffold
Photochemical Addition of [1.1.1]Propellane : A key approach involves the photochemical addition of [1.1.1]propellane to suitable substrates like diacetyl, enabling kilogram-scale synthesis of the BCP core efficiently in flow reactors. This method yields bicyclo[1.1.1]pentane-1,3-dicarboxylic acid intermediates that can be further functionalized.
Intramolecular Coupling and Cyclopropanation : Alternative routes utilize intramolecular coupling reactions of substituted cyclobutanes or cyclopropanation of α-allyldiazoacetate precursors to access bicyclo[1.1.0]butane intermediates, which can be elaborated into bicyclo[1.1.1]pentanes.
Formation of the Potassium Trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide
General Approach
The preparation of the potassium trifluoro(arylboranuide) involves the conversion of the bicyclo[1.1.1]pentane derivative bearing a suitable leaving group or boron precursor into the trifluoroboranuide salt. This is generally achieved through:
Borylation of the Bridgehead C–H Bond : Iridium-catalyzed undirected borylation selectively targets the tertiary C–H bond at the bridgehead position of bicyclo[1.1.1]pentane, forming boronic esters that can be converted to trifluoroborate salts.
Conversion to Trifluoroborate Salt : The boronic ester or boronic acid intermediate is treated with potassium hydrogen difluoride (KHF2) or related reagents to form the stable potassium trifluoroboranuide salt, which is bench-stable and useful for cross-coupling reactions.
Continuous Flow Synthesis Method
A notable advancement is the continuous flow-enabled synthesis of bench-stable bicyclo[1.1.1]pentane trifluoroborate salts. This method allows for scalable and reproducible preparation of this compound with high purity. The process involves:
Generation of the bicyclo[1.1.1]pentane boronic acid intermediate.
In situ conversion to the trifluoroborate salt under flow conditions.
Purification steps yielding a stable potassium trifluoroboranuide product suitable for further synthetic applications, including metallaphotoredox cross-coupling.
Comparative Data Table of Key Preparation Methods
Research Findings and Mechanistic Insights
Selectivity and Mechanism : The iridium-catalyzed borylation proceeds with high selectivity for the bridgehead tertiary C–H bond due to steric and electronic factors. Computational and kinetic studies indicate that the rate-limiting step is an isomerization preceding reductive elimination that forms the C–B bond.
Stability and Utility : Potassium trifluoroboranuides derived from bicyclo[1.1.1]pentane scaffolds exhibit excellent bench stability, making them valuable intermediates in cross-coupling reactions for medicinal chemistry applications.
Scalability : Continuous flow methods have demonstrated the ability to produce these compounds on a gram to kilogram scale, enhancing their accessibility for drug discovery and development.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: The trifluoroborate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the bicyclo[1.1.1]pentane core .
Scientific Research Applications
Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules with unique structural features.
Biology: The compound’s boron-containing structure makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: Its unique structural properties are explored in drug discovery, particularly as a bioisostere for other functional groups.
Mechanism of Action
The mechanism by which potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide exerts its effects depends on its application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical transformations. In biological applications, the boron atom can interact with biological molecules, potentially disrupting cellular processes or enhancing the delivery of therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The compound’s closest analogs differ primarily in the substituent at the 3-position of the BCP core. Key derivatives include:
Key Comparative Insights
Steric and Electronic Effects: The phenyl substituent in the target compound provides π-π stacking capabilities, advantageous in drug design for target binding . The methoxycarbonyl group balances reactivity and solubility, making it suitable for aqueous-phase reactions .
Physical Properties :
- Collision Cross-Section (CCS) : The propyl analog exhibits a CCS of 157.1 Ų for [M+H]+, suggesting a compact structure compared to bulkier derivatives .
- Purity and Availability : The methoxycarbonyl variant is available at >97% purity, critical for reproducible synthetic outcomes , while the trifluoromethyl derivative is marketed by multiple suppliers, indicating industrial relevance .
Synthetic Utility: The diethoxyphosphorylmethyl variant’s phosphorus moiety enables applications in metal-catalyzed phosphorylations, a niche compared to the phenyl derivative’s broad cross-coupling utility .
Reactivity Trends: Methoxycarbonyl and trifluoromethyl groups activate the BCP core toward nucleophilic attack, whereas alkyl chains (propyl) favor radical or SN2 pathways . The phenyl group’s conjugation stabilizes intermediates in palladium-catalyzed couplings, reducing side reactions compared to non-aromatic analogs .
Biological Activity
Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide, with the CAS number 2770454-51-6, is a boron-containing compound that has garnered interest for its potential biological activities. This article explores its biological properties, including pharmacological effects, toxicological studies, and possible applications in medicinal chemistry.
- Molecular Formula : CHBFK
- Molecular Weight : 250.11 g/mol
- Physical State : Solid
- Melting Point : Approximately 265 °C .
Research indicates that boron-containing compounds like this compound may function as inhibitors of serine proteases. These compounds are known to exhibit non-covalent, competitive, and reversible inhibition mechanisms, which are essential in various biological processes .
Antinociceptive Properties
A study investigated the antinociceptive effects of related boron compounds in murine models. The results suggested that certain organotrifluoroborates could exhibit pain-relieving properties without significant toxicity at therapeutic doses . However, specific data on this compound's antinociceptive effects remain limited.
Toxicological Investigations
Toxicological assessments have been conducted on similar boron compounds, revealing no significant hepatic or renal toxicity at doses up to 100 mg/kg in mice . Parameters such as plasma aspartate and alanine aminotransferase levels, urea, and creatinine levels were comparable between treated and control groups.
Study 1: In Vivo Toxicity Assessment
In a controlled study, mice were administered this compound. Key findings included:
| Parameter | Control Group | Treated Group (100 mg/kg) |
|---|---|---|
| Aspartate Aminotransferase | Normal | Normal |
| Alanine Aminotransferase | Normal | Normal |
| Urea Levels | Normal | Normal |
| Creatinine Levels | Normal | Normal |
These results indicate a favorable safety profile for the compound under investigation .
Study 2: Enzyme Inhibition Activity
Another study focused on the enzyme inhibition capabilities of organotrifluoroborates, demonstrating that these compounds could inhibit trypsin and α-chymotrypsin effectively through hydrogen bonding interactions within the active site . Although specific data for this compound were not highlighted, the implications suggest potential therapeutic applications in modulating protease activity.
Summary of Biological Activities
The biological activity of this compound appears promising based on preliminary studies related to similar compounds:
- Antinociceptive Effects : Potential pain-relief capabilities warrant further investigation.
- Toxicity Profile : Exhibits low toxicity in animal models at therapeutic doses.
- Enzyme Inhibition : May function as an inhibitor of serine proteases.
Q & A
Basic: What are the established synthesis protocols for Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide?
Methodological Answer:
The synthesis typically involves reacting 3-phenylbicyclo[1.1.1]pentan-1-ylboronic acid with potassium fluoride (KF) and a fluorinating agent (e.g., KHF₂) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The reaction is stirred at room temperature for 12–24 hours, followed by precipitation with diethyl ether. The crude product is purified via recrystallization from methanol/water (9:1 v/v) to achieve >97% purity . Key parameters include strict anhydrous conditions to prevent hydrolysis and precise stoichiometric ratios to minimize side products.
Basic: How is the compound characterized for structural confirmation and purity?
Methodological Answer:
Structural confirmation employs a combination of:
- ¹H/¹³C NMR : To verify the bicyclo[1.1.1]pentane scaffold (characteristic upfield shifts for bridgehead protons at δ ~2.5–3.0 ppm) and phenyl group integration .
- ¹¹B NMR : A singlet near δ −2 ppm confirms the trifluoroborate moiety .
- X-ray crystallography : Resolves steric constraints of the bicyclo[1.1.1]pentane core and boron coordination geometry .
Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (deviation <0.3% for C, H, B, F) .
Advanced: How does the steric environment of the bicyclo[1.1.1]pentane scaffold influence its reactivity in cross-coupling reactions?
Methodological Answer:
The bicyclo[1.1.1]pentane core imposes significant steric hindrance, which:
- Slows transmetallation kinetics in Suzuki-Miyaura reactions, requiring elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) .
- Reduces side reactions (e.g., protodeboronation) due to restricted access to the boron center.
Comparative studies with linear analogs (e.g., potassium phenyltrifluoroborate) show a 30–50% decrease in reaction rates but improved regioselectivity in aryl-aryl bond formations . Optimization involves ligand screening (e.g., SPhos or XPhos) to balance steric effects .
Advanced: What are the challenges in achieving high-yield synthesis, and how can they be mitigated?
Methodological Answer:
Key challenges include:
- Low solubility of the bicyclo[1.1.1]pentane precursor in common solvents, addressed by using THF/DMSO co-solvent systems .
- Boronic acid instability , mitigated by in situ generation via Miyaura borylation of 1-iodo-3-phenylbicyclo[1.1.1]pentane with bis(pinacolato)diboron (B₂Pin₂) .
- Fluoride-induced decomposition , minimized by slow addition of KHF₂ and maintaining pH >6. Yield improvements (from 60% to 85%) are achieved via flow chemistry for precise reagent mixing .
Data Contradiction Analysis: How to resolve discrepancies in reported reactivity of trifluoroborate salts with bicyclo[1.1.1]pentane scaffolds?
Methodological Answer:
Discrepancies in reactivity (e.g., conflicting catalytic turnover numbers) often arise from:
- Variations in ligand-to-metal ratios : Use ICP-MS to quantify residual palladium and ensure consistency (e.g., 1–2 mol% Pd(OAc)₂) .
- Moisture content : Karl Fischer titration to confirm solvent dryness (<50 ppm H₂O) .
- Substrate purity : Cross-validate via independent synthesis routes (e.g., compare products from Miyaura borylation vs. Grignard methods) . Controlled experiments under standardized conditions (e.g., 80°C, 12 hours) are critical for reproducibility .
Basic: What are the stability profiles of this compound under different storage conditions?
Methodological Answer:
The compound is hygroscopic and decomposes upon prolonged exposure to moisture (>48 hours at 40% RH). Optimal storage is in sealed amber vials under argon at −20°C, with stability confirmed over 6 months via periodic ¹⁹F NMR (no detectable BF₃ generation). Degradation products include 3-phenylbicyclo[1.1.1]pentane and KBF₄, identified by TLC (Rf = 0.3 in ethyl acetate/hexane) .
Advanced: How does electronic modulation of the phenyl group affect the compound’s utility in photoredox catalysis?
Methodological Answer:
Electron-withdrawing groups (e.g., −NO₂) on the phenyl ring enhance boron’s Lewis acidity, accelerating single-electron transfer (SET) in photoredox reactions. Cyclic voltammetry shows a 150 mV cathodic shift in E₁/₂ for the nitro-substituted derivative vs. the parent compound, correlating with a 2-fold increase in photocatalytic C–H arylation efficiency . Substituent effects are modeled via DFT (B3LYP/6-31G*) to predict redox potentials .
Tables for Key Data:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
